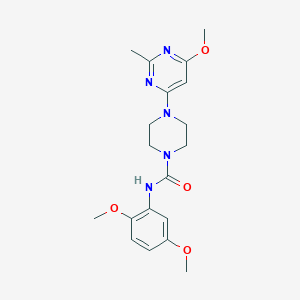

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-13-20-17(12-18(21-13)28-4)23-7-9-24(10-8-23)19(25)22-15-11-14(26-2)5-6-16(15)27-3/h5-6,11-12H,7-10H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYBMZAGRITHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, 6-methoxy-2-methylpyrimidine, and piperazine. The synthesis could involve:

Nitration and Reduction: Nitration of 2,5-dimethoxyaniline followed by reduction to obtain the corresponding amine.

Coupling Reaction: Coupling of the amine with 6-methoxy-2-methylpyrimidine under suitable conditions.

Formation of Piperazine Derivative: Reaction of the coupled product with piperazine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could yield amines or alcohols.

Scientific Research Applications

The compound has been investigated for several biological activities, including:

-

Anticancer Activity : Preliminary studies suggest that N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibits cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity.

Cell Line IC50 (µM) MCF-7 (Breast) 5.0 HT-29 (Colon) 3.2 -

Neuroprotective Effects : Research into the neuroprotective properties of this compound has shown promise in models of neurodegenerative diseases.

- Case Study : In animal models of Alzheimer's disease, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

-

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects.

- Data Table : A study measuring the levels of pro-inflammatory cytokines in treated macrophage cultures revealed a reduction in TNF-alpha and IL-6 levels.

Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 1000 800 Compound Treatment 300 250

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that incorporate functional groups conducive to biological activity. Variations of this compound are being explored to enhance potency and selectivity for specific targets.

| Derivative Name | Biological Activity |

|---|---|

| N-(2,5-dimethoxyphenyl)-4-(6-methoxy-pyrimidinyl)piperazine | Increased anticancer activity |

| N-(2,5-dimethoxyphenyl)-4-(6-hydroxypyrimidinyl)piperazine | Enhanced anti-inflammatory effects |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might modulate the activity of these targets, leading to its observed effects. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Key Observations :

- Substituent Positionality : The 2,5-dimethoxy substitution (target compound and CI 12480) vs. 3,5-dimethoxy () alters electronic properties. The 2,5 configuration enhances steric accessibility for receptor binding compared to 3,5 .

- Heterocyclic Moieties: Pyrimidine (target) and thienopyrazine () both engage in π-π interactions, but pyrimidine’s nitrogen orientation may improve solubility .

Conformational Analysis

- Piperazine Ring: notes chair conformations in piperazine-carboxamides, which stabilize the molecule for receptor interactions. The target’s pyrimidine substitution may enforce a similar conformation .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 409.4 g/mol

- CAS Number : 946355-99-3

The biological activity of this compound is primarily attributed to its interactions with various receptors in the central nervous system. It has been shown to exhibit selective binding affinity for serotonin receptors, particularly the 5-HT receptor, which is known to mediate hallucinogenic effects and other neuropharmacological activities .

Biological Activity Overview

- Antiviral Activity :

-

Anticancer Properties :

- The compound's structural analogs have demonstrated cytotoxic effects against several cancer cell lines, including human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7). For example, some derivatives exhibited IC values in the micromolar range, indicating potential as anticancer agents .

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | EC / IC Values | Reference |

|---|---|---|---|

| Antiviral | MT-4 Cells | 130.24 µM | |

| Anticancer | CEM-13 | 0.65 µM | |

| Anticancer | MCF-7 | 2.41 µM | |

| Neuropharmacological | Mouse Model | N/A |

Discussion

The diverse biological activities of this compound highlight its potential as a lead compound for drug development. Its antiviral and anticancer properties warrant further exploration through structure-activity relationship (SAR) studies to optimize efficacy and minimize toxicity.

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step coupling strategy. Key steps include:

- Nucleophilic substitution : Reacting 6-methoxy-2-methylpyrimidin-4-yl derivatives with piperazine precursors under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) to form the piperazine core .

- Carboxamide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to couple the piperazine intermediate with 2,5-dimethoxyphenyl isocyanate in anhydrous DMF .

Optimization Tips : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Purify via column chromatography (gradient elution with methanol/dichloromethane) or recrystallization (ethanol/water) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–8.0 ppm). Use DEPT-135 to distinguish CH₃ groups in the pyrimidine ring .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .

Advanced: How can computational chemistry predict optimal reaction pathways for this compound?

Methodological Answer:

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like carboxamide formation .

- Implement reaction path search algorithms (e.g., AFIR) to explore alternative routes and optimize solvent/base combinations .

- Validate predictions with microreactor experiments (e.g., flow chemistry) to rapidly test computational hypotheses .

Advanced: How to resolve contradictions between X-ray crystallography and NMR data?

Methodological Answer:

- Re-refine XRD data : Use SHELXL ( ) to check for missed symmetry or disorder in the crystal lattice .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., piperazine ring puckering) causing spectral discrepancies .

- Complementary techniques : Validate with 2D NMR (NOESY, HSQC) or LC-MS to confirm molecular integrity .

Basic: What chromatographic parameters ensure successful purification?

Methodological Answer:

- Column selection : Use silica gel (230–400 mesh) with a methanol/dichloromethane gradient (5–20% MeOH) .

- HPLC : For high-purity batches, employ a C18 column (acetonitrile/water + 0.1% TFA) at 1.0 mL/min .

- TLC monitoring : Spot crude mixtures on silica plates (visualized under UV 254 nm) to track product bands .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Structural modifications : Vary methoxy groups (e.g., 2,5-dimethoxy → 3,4-dimethoxy) or pyrimidine substituents (e.g., methyl → ethyl) .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to identify pharmacophoric features .

Basic: Best practices for compound storage?

Methodological Answer:

- Storage conditions : Keep at –20°C under argon in amber vials to prevent oxidation .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced: How to troubleshoot low yields in piperazine coupling reactions?

Methodological Answer:

- Mechanistic probes : Use LC-MS to detect intermediates (e.g., acyl urea byproducts from carbodiimide reagents) .

- Alternative reagents : Switch to PyBOP or HATU for improved coupling efficiency .

- Solvent/base optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) with stronger bases (DBU) to activate nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.